p-Hydroxyphenethyl trans-ferulate
p-Hydroxyphenethyl trans-ferulate
p-Hydroxyphenethyl trans-ferulate belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. p-Hydroxyphenethyl trans-ferulate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, p-hydroxyphenethyl trans-ferulate is primarily located in the membrane (predicted from logP). Outside of the human body, p-hydroxyphenethyl trans-ferulate can be found in herbs and spices. This makes p-hydroxyphenethyl trans-ferulate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
84873-15-4
VCID:
VC0134589
InChI:
InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+
SMILES:
COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
Molecular Formula:
C18H18O5
Molecular Weight:
314.3 g/mol
p-Hydroxyphenethyl trans-ferulate
CAS No.: 84873-15-4
Reference Standards
VCID: VC0134589
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol
CAS No. | 84873-15-4 |
---|---|
Product Name | p-Hydroxyphenethyl trans-ferulate |
Molecular Formula | C18H18O5 |
Molecular Weight | 314.3 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+ |
Standard InChIKey | JMSFLLZUCIXALN-WEVVVXLNSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O |
SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O |
Appearance | Powder |
Melting Point | 165-166°C |
Physical Description | Solid |
Description | p-Hydroxyphenethyl trans-ferulate belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. p-Hydroxyphenethyl trans-ferulate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, p-hydroxyphenethyl trans-ferulate is primarily located in the membrane (predicted from logP). Outside of the human body, p-hydroxyphenethyl trans-ferulate can be found in herbs and spices. This makes p-hydroxyphenethyl trans-ferulate a potential biomarker for the consumption of this food product. |
Synonyms | hydroxyphenethylferulate p-hydroxyphenethyl trans-ferulate |
PubChem Compound | 637308 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume